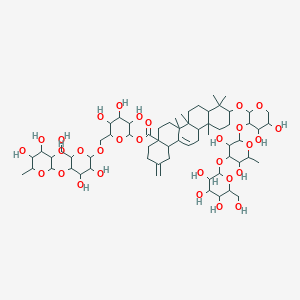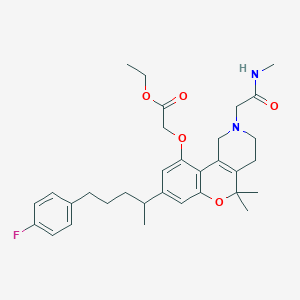
Éster de pinacol de ácido trans-5-cloro-1-penten-1-ilborónico
Descripción general
Descripción
trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, and a chloropent-1-enyl group
Aplicaciones Científicas De Investigación
trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the creation of advanced materials, such as polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
Target of Action
Trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester, also known as 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boronic acid pinacol ester Boronic acid pinacol esters are generally used as building blocks in organic synthesis , indicating that their targets could be a wide range of organic compounds.
Mode of Action
The compound’s mode of action involves a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester is converted into an organic compound, releasing a boronic acid . This reaction is catalyzed and occurs in the presence of a radical initiator .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of organic compounds. The protodeboronation process allows for the formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis. This transformation can be applied to various substrates, leading to the production of different organic compounds .
Result of Action
The result of the compound’s action is the production of various organic compounds through the protodeboronation process . This process is valuable in organic synthesis, allowing for the creation of a wide range of organic compounds .
Action Environment
The action of trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the stability of boronic acid pinacol esters is generally high, making them suitable for use in various environments . Certain conditions, such as exposure to air and moisture, can affect their stability . Therefore, these factors should be considered when using this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester typically involves the reaction of 5-chloropent-1-ene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropent-1-enyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or boronate esters.
Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF or dimethylformamide (DMF).
Major Products
Boronic Acids: Formed through oxidation.
Substituted Alkenes: Resulting from substitution reactions.
Biaryl Compounds: Produced via Suzuki-Miyaura coupling.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-2-(pent-1-enyl)-1,3,2-dioxaborolane: Similar structure but lacks the chlorine atom.
2-[(E)-5-bromopent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine atom instead of chlorine.
2-[(E)-5-iodopent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an iodine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .
Propiedades
IUPAC Name |
2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7,9H2,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBHADHHWPOFL-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151419 | |
| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126688-98-0 | |
| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126688-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)


![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)






